methyl N-(4-hydroxyphenyl)-N-methylcarbamate
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Overview
Description
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate is an organic compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. It is a derivative of carbamate, characterized by the presence of a carbamate group attached to a phenolic ring.
Mechanism of Action
Target of Action
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . The primary targets of this compound are enzymes involved in lipid metabolism and cell death, such as stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide Δ4-desaturase 1 (DES1) .
Mode of Action
Fenretinide interacts with its targets by inhibiting their activities . For instance, it inhibits the activity of SCD1 and DES1 . This inhibition leads to the accumulation of ceramide, a wax-like substance, in tumor cells . This accumulation is associated with the production of reactive oxygen species (ROS), leading to cell death through apoptosis and/or necrosis .
Biochemical Pathways
The inhibition of SCD1 and DES1 by Fenretinide affects the lipid metabolism pathway . The accumulation of ceramide disrupts the balance of the sphingolipid rheostat, shifting the balance towards cell death . This shift affects downstream processes, including cell proliferation and survival .
Pharmacokinetics
The pharmacokinetics of Fenretinide involve its absorption, distribution, metabolism, and excretion (ADME). This may contribute to its effectiveness against breast cancer .
Result of Action
The result of Fenretinide’s action at the molecular and cellular level is the induction of cell death in tumor cells . This is achieved through the disruption of lipid metabolism and the induction of oxidative stress .
Action Environment
The action of Fenretinide can be influenced by environmental factors. For instance, the pH and clay content of soils can affect the inhibitory capacity of Fenretinide on nitrification .
Biochemical Analysis
Biochemical Properties
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate interacts with ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB) in the soil . It affects the abundance and community composition of these microorganisms, thereby influencing the gross N mineralization and nitrification rates .
Cellular Effects
The effects of this compound on cells are primarily observed in the microbial cells in the soil. It influences the function of these cells by affecting the abundance and community composition of AOA and AOB .
Molecular Mechanism
This compound exerts its effects at the molecular level by interacting with the amoA gene of AOA and AOB . This interaction affects the abundance and community composition of these microorganisms, thereby influencing the gross N mineralization and nitrification rates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on gross N mineralization and nitrification rates have been observed over time
Metabolic Pathways
This compound is involved in the nitrogen cycle in the soil . It interacts with the enzymes of AOA and AOB, affecting the gross N mineralization and nitrification rates .
Transport and Distribution
It is known to interact with the amoA gene of AOA and AOB in the soil .
Subcellular Localization
It is known to interact with the amoA gene of AOA and AOB in the soil .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyaniline with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature and pressure to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on enzymatic activities and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling pests.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-hydroxyphenyl)carbamate
- Ethyl N-(4-hydroxyphenyl)-N-methylcarbamate
- Methyl N-(3-hydroxyphenyl)-N-methylcarbamate
Uniqueness
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of potency and selectivity in its applications, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
methyl N-(4-hydroxyphenyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10(9(12)13-2)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSSIVOMHTUDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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